Cas no 149884-11-7 ((2S,3R)-2,3-Oxiranedicarboxylic Acid Monoethyl Ester)

(2S,3R)-2,3-Oxiranedicarboxylic Acid Monoethyl Ester is a chiral epoxide derivative with a monoethyl ester functional group, offering utility in asymmetric synthesis and pharmaceutical intermediates. Its stereospecific (2S,3R) configuration enables precise control in enantioselective reactions, making it valuable for constructing complex molecular frameworks. The monoethyl ester group enhances solubility in organic solvents while retaining reactivity for further derivatization. This compound is particularly useful in the synthesis of bioactive molecules, where its oxirane ring can undergo regioselective ring-opening reactions. High purity and defined stereochemistry ensure reproducibility in research and industrial applications. Proper handling is advised due to potential reactivity of the epoxide moiety.
(2S,3R)-2,3-Oxiranedicarboxylic Acid Monoethyl Ester structure
149884-11-7 structure
Product Name:(2S,3R)-2,3-Oxiranedicarboxylic Acid Monoethyl Ester
CAS No:149884-11-7
MF:C6H8O5
MW:160.124722480774
CID:100037
Update Time:2025-06-08

(2S,3R)-2,3-Oxiranedicarboxylic Acid Monoethyl Ester Chemical and Physical Properties

Names and Identifiers

    • 2,3-Oxiranedicarboxylicacid, 2-ethyl ester, (2R,3S)-rel-
    • (2S,3R)-2,3-Oxiranedicarboxylic Acid Monoethyl Ester
    • MWMZDXCRDIBPCO-IUYQGCFVSA-N
    • 2,3-Oxiranedicarboxylicacid,monoethylester,cis-(9CI)
    • (2R,3S)-2,3-Epoxybutanedioic acid 1-ethyl ester
    • (2S,3R)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid
    • rel-(2R,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid
    • Inchi: 1S/C6H8O5/c1-2-10-6(9)4-3(11-4)5(7)8/h3-4H,2H2,1H3,(H,7,8)/t3-,4+/m0/s1
    • InChI Key: MWMZDXCRDIBPCO-IUYQGCFVSA-N
    • SMILES: O1[C@H](C(=O)O)[C@@H]1C(=O)OCC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 187
  • Topological Polar Surface Area: 76.1

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 278.9±40.0 °C at 760 mmHg
  • Flash Point: 118.5±20.8 °C
  • Solubility: Methanol
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

(2S,3R)-2,3-Oxiranedicarboxylic Acid Monoethyl Ester Security Information

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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$201.00 2023-05-17
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O846960-100mg
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Additional information on (2S,3R)-2,3-Oxiranedicarboxylic Acid Monoethyl Ester

Introduction to (2S,3R)-2,3-Oxiranedicarboxylic Acid Monoethyl Ester (CAS No. 149884-11-7)

(2S,3R)-2,3-Oxiranedicarboxylic Acid Monoethyl Ester, identified by its Chemical Abstracts Service (CAS) number 149884-11-7, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule, characterized by its oxirane ring and carboxylic acid ester functionalities, has garnered attention due to its potential applications in drug development and synthetic chemistry.

The structural uniqueness of (2S,3R)-2,3-Oxiranedicarboxylic Acid Monoethyl Ester lies in its stereochemistry, which is defined by the (2S,3R) configuration at the two chiral centers. This specific arrangement not only influences its chemical reactivity but also its biological interactions, making it a valuable scaffold for designing novel therapeutic agents. The presence of an oxirane ring introduces a reactive site that can participate in various chemical transformations, including nucleophilic substitution reactions, which are pivotal in the synthesis of more complex molecules.

In recent years, there has been growing interest in the development of chiral auxiliaries and ligands that can facilitate asymmetric synthesis. The stereochemistry of (2S,3R)-2,3-Oxiranedicarboxylic Acid Monoethyl Ester makes it a promising candidate for such applications. Researchers have explored its use as a building block in the synthesis of enantiomerically pure compounds, which are often required for pharmaceuticals due to their improved efficacy and reduced side effects.

The oxirane ring in (2S,3R)-2,3-Oxiranedicarboxylic Acid Monoethyl Ester also presents opportunities for further functionalization. This moiety can be easily transformed into other functional groups through various chemical reactions, such as epoxide ring opening with nucleophiles. Such transformations have been utilized in the synthesis of bioactive molecules, including protease inhibitors and antiviral agents. The monoethyl ester group provides an additional handle for further derivatization, allowing chemists to tailor the properties of the molecule to specific needs.

One of the most exciting areas of research involving (2S,3R)-2,3-Oxiranodicarboxylic Acid Monoethyl Ester is its potential application in medicinal chemistry. The compound has been investigated as a precursor for the synthesis of novel drugs targeting various diseases. For instance, its structural framework has been explored in the development of inhibitors for enzymes involved in metabolic pathways relevant to cancer and inflammation. The ability to introduce specific stereochemical centers and functional groups makes it a versatile tool for drug discovery.

The synthetic methodologies for preparing (2S,3R)-2,3-Oxiranodicarboxylic Acid Monoethyl Ester have also seen significant advancements. Modern techniques in organic synthesis have enabled more efficient and scalable production methods. These advancements have not only improved the availability of the compound but also reduced costs, making it more accessible for research purposes. Techniques such as asymmetric hydrogenation and enzymatic resolution have been particularly useful in achieving high enantiomeric purity.

The biological activity of derivatives of (2S,3R)-2,3-Oxiranodicarboxylic Acid Monoethyl Ester has been extensively studied. Researchers have demonstrated its potential as a scaffold for developing drugs with improved pharmacokinetic properties. For example, modifications to the oxirane ring have led to compounds with enhanced solubility and bioavailability. Additionally, studies have shown that certain derivatives exhibit significant inhibitory activity against target enzymes and receptors.

In conclusion, (2S,3R)-2,3-Oxiranadicarboxylic Acid Monoethyl Ester (CAS No. 149884-11-7) is a multifaceted compound with broad applications in chemical biology and pharmaceutical research. Its unique stereochemistry and reactivity make it a valuable tool for designing novel therapeutic agents. The ongoing research into its synthetic pathways and biological activities continues to uncover new possibilities for its use in drug development. As our understanding of molecular interactions deepens, compounds like this are poised to play a crucial role in advancing medical science.

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